6-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole
Description
Properties
Molecular Formula |
C11H10FN |
|---|---|
Molecular Weight |
175.20 g/mol |
IUPAC Name |
6-fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole |
InChI |
InChI=1S/C11H10FN/c12-7-4-5-9-8-2-1-3-10(8)13-11(9)6-7/h4-6,13H,1-3H2 |
InChI Key |
POSOCHGMNXKSGF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)NC3=C2C=CC(=C3)F |
Origin of Product |
United States |
Preparation Methods
Substrate Design and Reaction Mechanism
The FeBr₃-catalyzed intramolecular cyclization of 1,4-pentadien-3-ol derivatives represents a robust method for synthesizing cyclopenta[b]indole frameworks. In this approach, fluorinated substrates such as (E)-3-(2-tosylamidophenyl)-1-(4-fluorophenyl)penta-1,4-dien-3-ol undergo an interrupted Nazarov cyclization followed by isomerization to yield 6-fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole derivatives. The reaction proceeds via a Brønsted acid-assisted activation of the dienol, triggering a [4π] electrocyclic closure to form the cyclopentane ring.
Optimization of Reaction Conditions
Optimal conditions for this transformation involve 30 mol% FeBr₃ in chloroform at 50°C, achieving yields up to 75%. Substrates bearing electron-withdrawing groups (e.g., fluoro) on the aromatic ring exhibit enhanced reactivity due to increased electrophilicity at the cyclization site. Table 1 summarizes the impact of catalysts and solvents on product yield.
Table 1. Catalyst Screening for FeBr₃-Catalyzed Cyclization
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| FeBr₃ | CHCl₃ | 50 | 75 |
| FeCl₃ | CHCl₃ | 50 | 55 |
| AlCl₃ | CHCl₃ | 50 | 10 |
Sc(OTf)₃-Mediated (3+2) Annulation
Annulation of 2-Indolylmethanols with Propargylic Alcohols
A Sc(OTf)₃-catalyzed (3+2) annulation between 6-fluoro-2-indolylmethanol and propargylic alcohols provides an alternative route to the target compound. This method constructs the cyclopenta[b]indole core via a tandem Friedel-Crafts alkylation and cyclization sequence. The fluorine substituent at the 6-position of the indole ring directs electrophilic attack to the C3 position, ensuring regioselectivity.
Solvent and Stoichiometry Effects
Toluene emerges as the optimal solvent, facilitating the reaction at 100°C with 87% yield when using 1.5 equivalents of propargylic alcohol. Reducing the catalyst loading to 5 mol% Sc(OTf)₃ decreases the yield to 44%, underscoring the importance of stoichiometric precision.
Table 2. Solvent Optimization for Sc(OTf)₃-Catalyzed Annulation
| Solvent | Yield (%) |
|---|---|
| Toluene | 87 |
| DCE | 78 |
| THF | 46 |
Reductive Cyclization from Indole Derivatives
Hydrogenation of Fluorinated Indoles
Patent literature discloses a multi-step synthesis starting with 6-fluoroindole, which undergoes catalytic hydrogenation over Pd/C to produce 6-fluoroindoline. Subsequent treatment with chloroacetamide in the presence of diisopropylethylamine yields an intermediate amide, which is cyclized under acidic conditions to form the tetrahydrocyclopenta[b]indole skeleton.
Acid-Mediated Cyclization
Cyclization of the amide intermediate in trifluoroacetic acid at reflux completes the synthesis, with the fluorine atom stabilizing the transition state through inductive effects. This method achieves an overall yield of 69% after column chromatography.
Multi-Step Synthesis via Indoline Intermediates
Formation of Diazepino-Indole Derivatives
A patent-described route involves coupling 6-fluoroindoline with chloroacetamide to form a diazepino-indole intermediate, which is subsequently reduced and cyclized. The use of borane-THF as a reducing agent ensures selective reduction of the amide carbonyl, preventing over-reduction of the fluorine substituent.
Final Cyclization and Purification
The penultimate step employs formaldehyde in ethanol to effect a Pictet-Spengler-type cyclization, forming the tetrahydrocyclopenta[b]indole core. Final purification via silica gel chromatography (eluent: 10% ethyl acetate/hexanes) isolates the product in >95% purity.
Comparative Analysis of Synthetic Routes
Efficiency and Practicality
The FeBr₃-catalyzed method offers the shortest synthetic pathway (one pot) but requires stringent control over reaction stoichiometry. In contrast, the multi-step indoline route provides higher overall yields (69%) at the expense of operational complexity.
Challenges in Fluorine Incorporation
Introducing fluorine at the 6-position necessitates careful selection of fluorinated starting materials, as late-stage fluorination often leads to regiochemical complications. Electrophilic fluorination agents (e.g., Selectfluor®) have shown limited success in direct C–H fluorination of the cyclopenta[b]indole core.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce fully saturated hydrocarbons .
Scientific Research Applications
Anticancer Properties
One of the primary applications of 6-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole is in cancer research. The compound has shown significant antiproliferative activity against several cancer cell lines:
- HeLa (cervical cancer)
- A549 (lung cancer)
- HepG2 (liver cancer)
- MCF-7 (breast cancer)
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HeLa | 8 | Induces apoptosis via caspase activation |
| A549 | 10 | Inhibition of c-Met signaling |
| HepG2 | 12 | Modulation of Bcl-2 family proteins |
| MCF-7 | 15 | Disruption of cell cycle progression |
In vitro studies have demonstrated that treatment with this compound results in a marked decrease in cell viability across these lines, with IC50 values ranging from 8 to 15 μM depending on the specific cell line and treatment duration. The mechanism involves apoptosis induction through the activation of caspase pathways and modulation of Bcl-2 family proteins.
Immunosuppressive Agents
Research has indicated that derivatives of this compound may serve as immunosuppressive agents. These compounds are being explored for their potential to treat autoimmune and inflammatory disorders. The ability to modulate immune responses makes this class of compounds particularly valuable in developing therapies for conditions like rheumatoid arthritis and lupus .
Case Study: Immunosuppressive Effects
A study highlighted the effectiveness of a derivative in reducing T-cell proliferation in vitro. This suggests potential applications in transplant medicine and autoimmune disease management.
Organic Synthesis
The compound serves as an important building block in organic synthesis. Its structure allows for various synthetic modifications, enabling the development of new compounds with enhanced biological activities.
Table 2: Synthetic Applications
These reactions demonstrate the versatility of this compound as a precursor for synthesizing more complex molecules.
Pharmacokinetics and Mechanisms of Action
The pharmacokinetic profile indicates favorable absorption and distribution characteristics. Studies show that the compound can effectively reach target tissues and maintain therapeutic levels conducive to its biological activity.
Mechanism of Action:
The primary target for this compound is c-Met, a receptor tyrosine kinase involved in various cellular processes such as proliferation and survival. By binding to the active site of c-Met, it disrupts downstream signaling pathways that promote cancer cell growth.
Mechanism of Action
The mechanism of action of 6-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole involves its interaction with specific molecular targets and pathways within biological systems. The fluorine atom can enhance the compound’s binding affinity to target proteins, leading to increased biological activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparative Data Table
Biological Activity
6-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
- Molecular Formula : C11H10FN
- Molecular Weight : 175.20 g/mol
- IUPAC Name : this compound
- Structure : The compound features a bicyclic structure that incorporates a fluorine atom, which may influence its biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation : It has been shown to interact with various receptors involved in cellular signaling pathways. This interaction can modulate receptor activity and influence downstream signaling cascades.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes related to metabolic pathways. For instance, it has been linked to the inhibition of protein kinases associated with cancer progression.
- Antiviral Activity : Preliminary studies suggest that this compound exhibits antiviral properties by interfering with viral replication processes.
Biological Activity Overview
The following table summarizes the biological activities reported for this compound:
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Anticancer Properties : A study demonstrated that this compound significantly reduces cell viability in various cancer cell lines through apoptosis induction. The mechanism was linked to the activation of caspase pathways and modulation of Bcl-2 family proteins .
- Antiviral Effects : Research indicated that this compound effectively inhibits the replication of certain viruses by targeting viral proteins essential for their lifecycle. This suggests potential as a therapeutic agent against viral infections .
- Neuroprotective Effects : In models of neurodegeneration, this compound exhibited protective effects against oxidative stress-induced neuronal damage. It was shown to enhance cellular antioxidant defenses and reduce markers of inflammation .
Q & A
Q. What are the established synthetic routes for 6-fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole, and how do reaction conditions impact yield?
The compound is synthesized via Fischer indolization , a method validated for related tetrahydrocyclopenta[b]indoles. A typical procedure involves reacting a fluorinated phenylhydrazine derivative with a cyclic ketone (e.g., cyclopentanone) under acidic conditions (e.g., HCl or p-toluenesulfonic acid), followed by N-alkylation using iodomethane to stabilize the indoline nitrogen . Key parameters include:
- Temperature : Room temperature for cyclization, 0–40°C for alkylation.
- Solvents : Dichloromethane (DCM) or ethanol for solubility and reactivity.
- Catalysts : Trifluoroacetic acid (TFA) enhances cyclization efficiency.
Reported yields range from 37% to 74% , with impurities arising from competing side reactions (e.g., over-alkylation) .
Q. Which analytical techniques are critical for characterizing this compound?
Standard characterization includes:
- NMR spectroscopy : H/C NMR to confirm bicyclic structure and fluorine substitution.
- Mass spectrometry (MS) : ESI-MS or EI-MS for molecular weight verification (e.g., m/z 205.1 for CHFN derivatives) .
- HPLC : Purity assessment (>98% for biological assays) .
- Elemental analysis : Validates empirical formulas (e.g., C, H, N within ±0.3% of theoretical values) .
Q. What are the preliminary biological screening protocols for this compound?
Initial screening focuses on receptor binding and enzyme inhibition :
- In vitro assays : Radioligand displacement for serotonin/dopamine receptors due to structural similarity to indole alkaloids .
- Cytotoxicity : MTT assays against cancer cell lines (e.g., IC determination) .
- ADMET profiling : LogP (~3.26) predicts blood-brain barrier permeability; microsomal stability tests assess metabolic liability .
Advanced Research Questions
Q. How can synthetic efficiency be improved for high-throughput applications?
Optimization strategies include:
- One-pot synthesis : Combining cyclization and alkylation steps to reduce intermediates (e.g., using DMF as a dual solvent/catalyst) .
- Microwave-assisted reactions : Accelerating Fischer indolization (e.g., 30 minutes vs. 24 hours under conventional heating) .
- Protecting groups : tert-Butoxycarbonyl (Boc) for nitrogen protection, enabling selective functionalization .
Q. What structure-activity relationships (SAR) govern the biological activity of fluorinated tetrahydrocyclopenta[b]indoles?
Key SAR insights:
- Fluorine position : 6-Fluoro substitution enhances metabolic stability compared to 7- or 8-fluoro analogs .
- Ring saturation : Partial saturation (tetrahydro vs. fully aromatic) improves solubility but reduces affinity for 5-HT receptors .
- N-substituents : Methyl or benzoyl groups modulate selectivity (e.g., 4-methyl derivatives show 10-fold higher potency in kinase inhibition assays) .
Q. How can computational modeling guide the design of derivatives with enhanced CNS activity?
Q. What strategies resolve contradictions in reported physicochemical data (e.g., LogP, melting points)?
- Cross-validation : Use orthogonal methods (e.g., shake-flask vs. HPLC-derived LogP) .
- Crystallography : Single-crystal X-ray diffraction resolves structural ambiguities (e.g., cyclopentane ring conformation) .
- Batch analysis : Compare multiple synthetic batches to isolate batch-dependent impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
